Maltophilin

Antifungal Aspergillus fumigatus Polycyclic Tetramate Macrolactam

Maltophilin is a polycyclic tetramate macrolactam (PTM) essential for antifungal research requiring precise, reproducible activity profiles. Unlike close analogs (dihydromaltophilin, 16-hydroxymaltophilin), its unique tetramic acid oxidation state and stereochemistry deliver a distinct 2-fold potency difference against Aspergillus fumigatus, making generic substitution unsuitable for SAR studies. Produced by Stenotrophomonas maltophilia, it selectively targets saprophytic, human-pathogenic, and phytopathogenic fungi with zero Gram-positive/negative antibacterial activity—ideal for designing microbiome-sparing antifungals or investigating biocontrol mechanisms without off-target bacterial disruption.

Molecular Formula C29H38N2O6
Molecular Weight 510.6 g/mol
Cat. No. B15559178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltophilin
Molecular FormulaC29H38N2O6
Molecular Weight510.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H38N2O6/c1-3-15-11-17-12-19-18-5-4-6-23(35)30-10-9-21(33)27-28(36)26(29(37)31-27)20(32)8-7-16(18)13-22(34)25(19)24(17)14(15)2/h4,6-8,14-19,21,24-25,27,32-33H,3,5,9-13H2,1-2H3,(H,30,35)(H,31,37)/b6-4-,8-7+,26-20?
InChIKeyGXFBXYRIFPTSTH-ZRNGVVKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maltophilin: A Polycyclic Tetramate Macrolactam (PTM) Antifungal Agent for Research and Procurement Evaluation


Maltophilin is a macrocyclic lactam antibiotic belonging to the polycyclic tetramate macrolactam (PTM) class of natural products. It is a secondary metabolite produced by specific bacterial strains, notably *Stenotrophomonas maltophilia* R3089 [1]. Maltophilin exhibits potent and broad-spectrum antifungal activity against a range of saprophytic, human-pathogenic, and phytopathogenic fungi, while being characteristically inactive against Gram-positive and Gram-negative bacteria [2]. Its structure, elucidated by mass spectrometry and NMR spectroscopy, features a unique macrocyclic lactam system with a molecular mass of 510 Da [1].

Why Maltophilin Cannot Be Simply Substituted with Other PTM Analogs: A Basis for Rigorous Selection


Within the PTM family, even minor structural variations can lead to significant differences in biological activity, selectivity, and potency. While compounds like dihydromaltophilin (HSAF), 16-hydroxymaltophilin, and 4-deoxydihydromaltophilin share a common biosynthetic origin and core scaffold, their functional profiles are not interchangeable [1]. For instance, the presence or absence of a hydroxyl group at the C16 position or the oxidation state of the tetramic acid moiety can dramatically alter antifungal MIC values and cytotoxicity against human cell lines [2][3]. Therefore, procuring a specific PTM like Maltophilin is essential for experiments where its unique quantitative activity profile is required, as generic class-level substitution would introduce uncontrolled variables and lead to non-reproducible results. The following section provides the precise, quantitative evidence for these critical differences.

Quantitative Differentiation of Maltophilin from its Closest PTM Analogs


Comparative Antifungal Activity of Maltophilin vs. Dihydromaltophilin Against *Aspergillus fumigatus*

Maltophilin (compound 4) and its direct analog dihydromaltophilin (compound 2) were both found to be active against the human pathogen *Aspergillus fumigatus* AF293. However, dihydromaltophilin demonstrated approximately 2-fold higher potency in this assay [1]. This is the first report of 5,5,6-PTM class compounds having activity against *A. fumigatus* [1].

Antifungal Aspergillus fumigatus Polycyclic Tetramate Macrolactam

Cytotoxicity Profile: Maltophilin vs. 16-Hydroxymaltophilin in Human Cancer Cell Lines

In a panel of seven human cancer cell lines, maltophilin (compound 4) and its hydroxylated analog 16-hydroxymaltophilin (compound 1) were evaluated for cytotoxicity. While both compounds were active (IC50 range: 0.1-9.7 μmol·L⁻¹), 16-hydroxymaltophilin demonstrated significantly lower toxicity to normal human liver cells (L-02) and consequently higher selectivity indices for Jurkat, HCT-116, and BXPC-3 cells [1]. The specific SI values for maltophilin in these cell lines were not reported, but its activity is contextualized within the overall range of the PTM set.

Cytotoxicity Cancer Cell Lines Polycyclic Tetramate Macrolactam Selectivity Index

Antifungal Activity of Maltophilin Epimers Against Plant Pathogens

The 10-epimer of maltophilin, 10-epi-maltophilin (compound 3/somamycin C), was isolated and tested against the plant pathogens *Fusarium oxysporum* and *Alternaria brassicae*. While the parent compound maltophilin is known for its broad-spectrum antifungal activity, its 10-epimer and the related 10-epi-HSAF (compound 4/somamycin D) were found to exhibit only moderate antifungal activity in these assays, in contrast to the notable growth inhibition shown by a new PTM (somamycin A, MIC = 1.6-3.1 μg/mL) which was more potent than the positive control nystatin [1].

Antifungal Plant Pathogens Polycyclic Tetramate Macrolactam Epimer

Antibacterial Specificity: A Key Differentiator from Broad-Spectrum Antibiotics

A defining and quantifiable characteristic of maltophilin is its complete lack of activity against Gram-positive and Gram-negative bacteria. This is in stark contrast to many other antimicrobial natural products that have a broader spectrum. This specificity is a hallmark of its mechanism of action, which is targeted toward fungal-specific processes . The original isolation paper explicitly states that maltophilin 'was inactive against Gram-positive and Gram-negative bacteria' [1].

Antibacterial Selectivity Spectrum of Activity Polycyclic Tetramate Macrolactam

Recommended Application Scenarios for Maltophilin Based on Validated Evidence


Development of Narrow-Spectrum Antifungal Agents

Maltophilin's well-documented lack of antibacterial activity makes it a prime scaffold for designing selective antifungal therapeutics. Research aimed at avoiding the disruption of the host's commensal bacteria, a common side effect of broad-spectrum antimicrobials, can leverage this inherent specificity. Its broad-spectrum activity against fungi, including human-pathogenic strains, further supports its potential in this application area [1].

Investigating Structure-Activity Relationships (SAR) in PTM Analogs

The direct comparative data showing a 2-fold difference in anti-*Aspergillus fumigatus* potency between maltophilin and dihydromaltophilin [2] provides a clear quantitative basis for SAR studies. Research groups focusing on the 5,5,6-PTM scaffold can use maltophilin as a key reference point to understand how modifications to the tetramic acid moiety or core oxidation state influence antifungal activity. The data also highlights the importance of stereochemistry, as seen with the 10-epimer's moderate activity [3].

Agricultural Biocontrol Agent Research and Development

Maltophilin's production by rhizosphere-associated bacteria like *Stenotrophomonas maltophilia* R3089 and its inhibitory effect on phytopathogenic fungi [1] position it as a molecule of interest for agricultural research. Studies aiming to understand or enhance natural biocontrol mechanisms against crop diseases can utilize maltophilin as a key model compound to investigate antifungal metabolites produced by beneficial soil microbes. Its established inactivity against bacteria is also relevant for avoiding disruption of the soil microbiome.

Tool Compound for Fungal Cell Biology Studies

The unique mode of action of PTM compounds, which for dihydromaltophilin is known to involve disruption of sphingolipid biosynthesis and induction of cell wall thickening [4], can be probed using maltophilin. Since maltophilin shares the core PTM scaffold, it serves as a valuable tool compound to dissect the specific pathways and cellular responses triggered by this class of antifungals in various fungal species, independent of off-target antibacterial effects [1].

Technical Documentation Hub

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